An In-Depth Technical Guide to 2-(3-Fluorophenyl)-1-phenylethanone
An In-Depth Technical Guide to 2-(3-Fluorophenyl)-1-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Fluorophenyl)-1-phenylethanone, also known as 3'-fluoro-deoxybenzoin, is an aromatic ketone that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a fluorinated phenyl ring coupled with a phenylethanone core, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom at the meta position of the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of 2-(3-Fluorophenyl)-1-phenylethanone, including its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery and development. The Chemical Abstracts Service (CAS) number for this compound is 347-90-0 [1].
Physicochemical Properties
The key physicochemical properties of 2-(3-Fluorophenyl)-1-phenylethanone are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 347-90-0 | [1] |
| Molecular Formula | C₁₄H₁₁FO | [1] |
| Molecular Weight | 214.24 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥97% | [1] |
Synthesis of 2-(3-Fluorophenyl)-1-phenylethanone
A common and efficient method for the synthesis of 2-(3-Fluorophenyl)-1-phenylethanone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
Reaction Scheme
The synthesis of 2-(3-Fluorophenyl)-1-phenylethanone via Friedel-Crafts acylation typically proceeds by reacting benzene with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Friedel-Crafts acylation for the synthesis of 2-(3-Fluorophenyl)-1-phenylethanone.
Experimental Protocol
The following is a generalized, illustrative protocol for the laboratory-scale synthesis of 2-(3-Fluorophenyl)-1-phenylethanone.
Materials:
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Benzene (anhydrous)
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3-Fluorophenylacetyl chloride
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Aluminum chloride (anhydrous)
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Dichloromethane (anhydrous)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Addition funnel
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Reflux condenser
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Magnetic stirrer
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Ice bath
Procedure:
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To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add benzene.
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Slowly add a solution of 3-fluorophenylacetyl chloride in anhydrous dichloromethane to the mixture via an addition funnel over a period of 30 minutes.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
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Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid.
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Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(3-Fluorophenyl)-1-phenylethanone.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Friedel-Crafts acylation reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst. Therefore, the use of anhydrous solvents and reagents is critical for the success of the reaction.
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Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acyl chloride by forming a complex with the chlorine atom, which facilitates the generation of the acylium ion electrophile.
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Controlled Addition and Temperature: The slow addition of the acyl chloride at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
Applications in Drug Development
The 2-(3-Fluorophenyl)-1-phenylethanone scaffold is a valuable building block in the design and synthesis of new drug candidates. The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity to target proteins through favorable electrostatic interactions.
Role as a Key Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 2-(3-Fluorophenyl)-1-phenylethanone have been explored as inhibitors of various enzymes and receptors implicated in disease.
A notable example is the use of the 3-fluorophenyl acetamide moiety, derived from 2-(3-fluorophenyl)acetic acid (a precursor to the title compound), in the development of selective Aurora kinase B inhibitors.[2] Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers. The 3-fluorophenyl group in these inhibitors plays a crucial role in their binding to the kinase and their overall pharmacological profile.
Caption: Role of 2-(3-Fluorophenyl)-1-phenylethanone as a precursor to bioactive molecules.
Conclusion
2-(3-Fluorophenyl)-1-phenylethanone is a chemically significant compound with a confirmed identity and established synthetic routes. Its utility as a molecular scaffold in medicinal chemistry is underscored by the advantageous properties conferred by the fluorine substituent. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of innovative therapeutics targeting a range of diseases. Further investigation into the biological activities of derivatives of 2-(3-Fluorophenyl)-1-phenylethanone is warranted and holds promise for future drug discovery efforts.
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